molecular formula C14H17N3O3 B7575266 2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid

2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid

Cat. No. B7575266
M. Wt: 275.30 g/mol
InChI Key: CNBNUCREHWKERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid, also known as GW501516 or Endurobol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in enhancing athletic performance and treating various diseases.

Mechanism of Action

2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid leads to increased fatty acid oxidation and glucose uptake, resulting in improved endurance and lipid metabolism.
Biochemical and Physiological Effects:
2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid has been found to have a number of biochemical and physiological effects. It has been shown to increase endurance and improve lipid metabolism by increasing fatty acid oxidation and glucose uptake. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid in lab experiments is its ability to activate the PPARδ pathway, which is involved in a number of physiological processes. Additionally, it has been extensively studied and its effects are well-documented. However, one limitation is that it has not yet been approved for human use and its long-term effects are not yet fully understood.

Future Directions

There are a number of future directions for research on 2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its effects on lipid metabolism and glucose homeostasis. Finally, more studies are needed to determine the long-term effects of 2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid and its potential for human use.

Synthesis Methods

The synthesis of 2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid involves the reaction of indazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with butan-2-amine and tert-butyl chloroacetate. The resulting product is then deprotected using trifluoroacetic acid to yield the final product.

Scientific Research Applications

2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid has been extensively studied for its potential applications in enhancing athletic performance and treating various diseases. It has been shown to increase endurance and improve lipid metabolism, making it a promising candidate for the treatment of obesity, diabetes, and cardiovascular diseases. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-9(2)17(8-12(18)19)14(20)13-10-6-4-5-7-11(10)15-16-13/h4-7,9H,3,8H2,1-2H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBNUCREHWKERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)C(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid

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